2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane, also known as 2-tert-butyl-2-(4-chlorophenyl)ethyl oxirane, is a chemical compound with the molecular formula C14H19ClO and a CAS number of 80443-63-6. This oxirane derivative features a chlorophenyl group, contributing to its distinct chemical properties and biological activities. The compound is characterized by an epoxide functional group, which is known for its reactivity and utility in various
The oxirane structure of this compound makes it highly reactive, particularly in nucleophilic substitution reactions. Common reactions include:
2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane exhibits notable biological activity, particularly as a precursor in the synthesis of agrochemicals. Its derivatives are known for their fungicidal properties, making them valuable in agricultural applications. The chlorophenyl moiety enhances its biological activity by increasing lipophilicity and bioavailability .
The synthesis of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane typically involves several steps:
The primary applications of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane are in the agricultural sector as an intermediate for synthesizing fungicides. Its derivatives are utilized for:
Interaction studies involving 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane often focus on its reactivity with biological nucleophiles. These studies reveal how the compound interacts with enzymes or other biological molecules, influencing its efficacy as a fungicide. The chlorophenyl group plays a crucial role in these interactions by enhancing binding affinity to target sites within organisms .
Several compounds share structural similarities with 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
Tebuconazole | C16H22ClN3O | A more complex structure with additional nitrogen atoms; widely used as a systemic fungicide. |
Propiconazole | C15H17ClN3O | Similar fungicidal properties but differs in chemical structure and mechanism of action. |
Chlorothalonil | C8Cl4N2 | A non-systemic fungicide that acts differently compared to oxirane derivatives; broader spectrum of activity against fungi. |
The presence of both the chlorophenyl and tert-butyl groups in 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane contributes to its unique reactivity and biological activity compared to these similar compounds.